2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid
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Overview
Description
2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid is a chemical compound with the molecular formula C12H10ClNO2S and a molecular weight of 267.73 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid typically involves the acylation of thiols. One efficient method is the use of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S, mediated by EDC . This method is compatible with a wide variety of urethane protecting groups and side-chain functionalities.
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement . Companies like ChemScene and Ambeed provide in-stock or backordered impurities and bulk manufacturing services .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.
Scientific Research Applications
2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid include:
- 2-((6-Chloroquinolin-2-yl)thio)acetic acid
- 2-((6-Methylquinolin-2-yl)thio)acetic acid
- 2-((4-Methylquinolin-2-yl)thio)acetic acid
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the chloro and methyl groups on the quinoline ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
886498-76-6 |
---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(6-chloro-4-methylquinolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)14-10-3-2-8(13)5-9(7)10/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
RXVDODTYPKNXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)SCC(=O)O |
Origin of Product |
United States |
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